molecular formula C18H17ClO4 B6359093 (2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 561294-53-9

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B6359093
CAS RN: 561294-53-9
M. Wt: 332.8 g/mol
InChI Key: MTYSDDDOILCRMU-UXBLZVDNSA-N
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Description

(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, otherwise known as 4-Chloro-2,3,4-trimethoxybenzene, is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. 4-Chloro-2,3,4-trimethoxybenzene is a relatively new compound that has been studied for its potential use in laboratory experiments.

Scientific Research Applications

4-Chloro-2,3,4-trimethoxybenzene has a wide range of potential applications in scientific research. It has been studied for its potential use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzyme activity. It has also been studied for its potential use in the synthesis of pharmaceuticals and as a ligand in drug discovery.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3,4-trimethoxybenzene is not fully understood. However, it is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. It is also believed to interact with other molecules in the cell, such as proteins, to modulate the activity of the enzyme.
Biochemical and Physiological Effects
4-Chloro-2,3,4-trimethoxybenzene has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes and to modulate the activity of certain proteins. It has also been shown to affect the expression of certain genes and to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-2,3,4-trimethoxybenzene in laboratory experiments include its stability, solubility, and low toxicity. It is a relatively non-toxic compound that is stable in aqueous solutions and is soluble in organic solvents. The main limitation of using 4-Chloro-2,3,4-trimethoxybenzene in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The potential future directions for 4-Chloro-2,3,4-trimethoxybenzene include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical synthesis and drug discovery. Additionally, further research into the synthesis of 4-Chloro-2,3,4-trimethoxybenzene and its potential use as a reagent in organic synthesis may lead to new and improved methods for synthesizing pharmaceuticals and other compounds. Finally, further research into the safety and toxicity of 4-Chloro-2,3,4-trimethoxybenzene may lead to improved safety protocols for its use in laboratory experiments.

Synthesis Methods

4-Chloro-2,3,4-trimethoxybenzene can be synthesized in several different ways. One method involves the reaction of 4-chlorobenzaldehyde and 2,3,4-trimethoxyphenol in the presence of a strong base, such as potassium hydroxide or sodium hydroxide. This reaction is typically carried out in an aqueous solution at a temperature of 70-80°C. Another method involves the reaction of 4-chlorobenzaldehyde and 2,3,4-trimethoxybenzene in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. This reaction is typically carried out in an aqueous solution at a temperature of 70-80°C.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO4/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYSDDDOILCRMU-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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